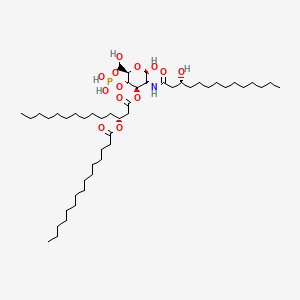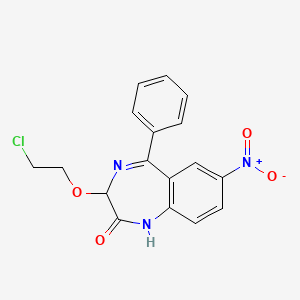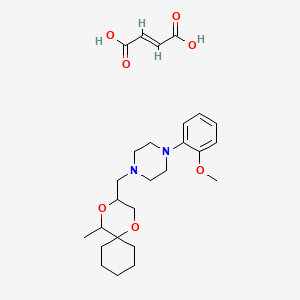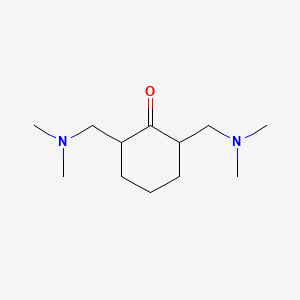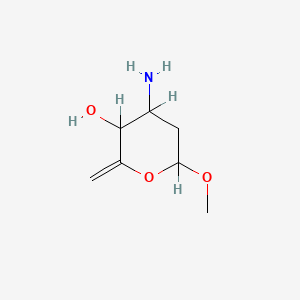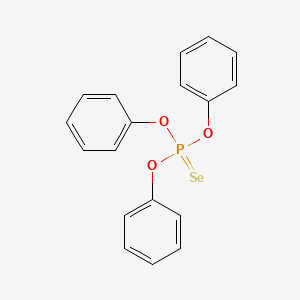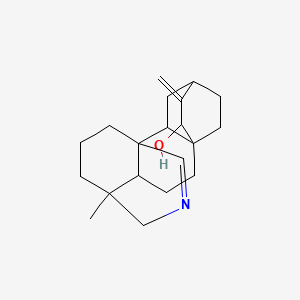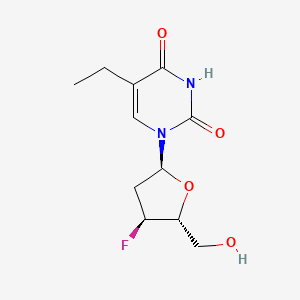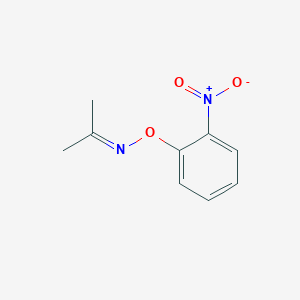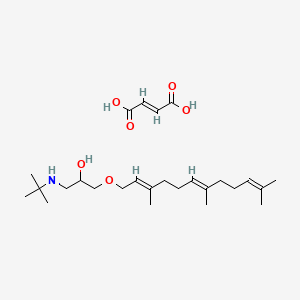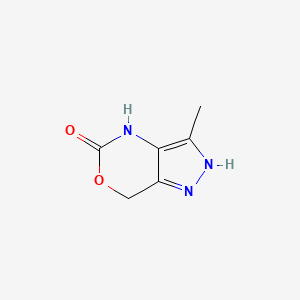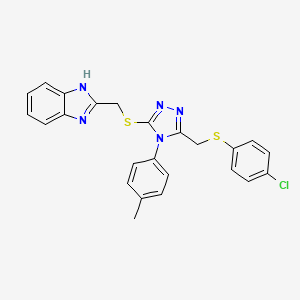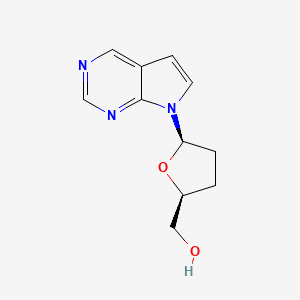
2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the furan and pyrrolo-pyrimidine rings. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are employed to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Iodo-2’,3’-dideoxy-7-deazaadenosine: A similar compound with a pyrrolo-pyrimidine structure, known for its use in DNA synthesis and sequencing.
2-Furanmethanol, 5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydro-:
Uniqueness
2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)- is unique due to its specific stereochemistry and the combination of furan and pyrrolo-pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
119447-96-0 |
|---|---|
Molekularformel |
C11H13N3O2 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
[(2S,5R)-5-pyrrolo[2,3-d]pyrimidin-7-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C11H13N3O2/c15-6-9-1-2-10(16-9)14-4-3-8-5-12-7-13-11(8)14/h3-5,7,9-10,15H,1-2,6H2/t9-,10+/m0/s1 |
InChI-Schlüssel |
LQTACDVTAMDPEH-VHSXEESVSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC3=CN=CN=C32 |
Kanonische SMILES |
C1CC(OC1CO)N2C=CC3=CN=CN=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


